Cas no 80434-86-2 ((D-Pro2,D-Trp7·9)-Substance P)

(D-Pro2,D-Trp7·9)-Substance P 化学的及び物理的性質
名前と識別子
-
- (D-Pro2,D-Trp7·9)-Substance P
- (D-Pro?00D-Trp?·?)-SubstanceP
- [D- PRO2 ,D- TRP7 9 ]-SUBSTANCE P
- α-Substance IB
- <D-Pro2,D-Trp7,9>-SP
- 2-Pro-7,9-Trp-sp
- 2-Pro-7,9-Trp-substance p
- dt79
- Pt-sp
- Pttsp
- Substance P, prolyl(2)-tryptophan(7,9)-
- L-Methioninamide, L-arginyl-D-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
- DT 79
- Substance P, 2-D-proline-7-D-tryptophan-9-D-tryptophan-
- Substance P, pro(2)-trp(7,9)-
- DT-79
- 80434-86-2
-
- インチ: InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1
- InChIKey: ARZXOJGZBACSSO-RWOMGTBUSA-N
- ほほえんだ: CC(C[C@H](NC([C@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H]1CCCN1C([C@@H](NC([C@H]2CCCN2C([C@@H](N)CCCNC(N)=N)=O)=O)CCCCN)=O)=O)CCC(N)=O)=O)CCC(N)=O)=O)CC3=CNC4=CC=CC=C34)=O)CC5=CC=CC=C5)=O)CC6=CNC7=CC=CC=C67)=O)C(N[C@H](C(N)=O)CCSC)=O)C
計算された属性
- せいみつぶんしりょう: 1514.80000
- どういたいしつりょう: 1514.79689469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 18
- 水素結合受容体数: 33
- 重原子数: 108
- 回転可能化学結合数: 55
- 複雑さ: 3090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 576Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- PSA: 573.51000
- LogP: 6.76800
(D-Pro2,D-Trp7·9)-Substance P 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P000668-10mg |
[D-Pro2, D-Trp7,9]-Substance P |
80434-86-2 | 10mg |
$460.00 | 2024-07-20 | ||
AAPPTec | P000668-25mg |
[D-Pro2, D-Trp7,9]-Substance P |
80434-86-2 | 25mg |
$920.00 | 2024-07-20 | ||
A2B Chem LLC | AH49735-5mg |
[D-PRO2, D-TRP7,9]-SUBSTANCE P |
80434-86-2 | 5mg |
$430.00 | 2024-04-19 | ||
AAPPTec | P000668-5mg |
[D-Pro2, D-Trp7,9]-Substance P |
80434-86-2 | 5mg |
$280.00 | 2024-07-20 | ||
A2B Chem LLC | AH49735-10mg |
[D-PRO2, D-TRP7,9]-SUBSTANCE P |
80434-86-2 | 10mg |
$642.00 | 2024-04-19 | ||
A2B Chem LLC | AH49735-25mg |
[D-PRO2, D-TRP7,9]-SUBSTANCE P |
80434-86-2 | 25mg |
$1183.00 | 2024-04-19 |
(D-Pro2,D-Trp7·9)-Substance P 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
(D-Pro2,D-Trp7·9)-Substance Pに関する追加情報
Introduction to (D-Pro2,D-Trp7·9)-Substance P and CAS No. 80434-86-2
Compound with the CAS number 80434-86-2 is a synthetic analog of Substance P, a neuropeptide that plays a significant role in various physiological and pathological processes. The product name, (D-Pro2,D-Trp7·9)-Substance P, highlights specific modifications to the natural Substance P sequence, where the second proline residue (Pro2) and the seventh and ninth tryptophan residues (Trp7·9) have been altered. These modifications have been strategically designed to enhance the compound's pharmacological properties, making it a valuable tool in both research and therapeutic applications.
Substance P is a 11-amino acid neuropeptide that belongs to the tachykinin family. It is widely distributed in the central and peripheral nervous systems, where it exerts its effects through binding to neurokinin receptors, primarily NK1, NK2, and NK3. The natural form of Substance P has been extensively studied for its role in pain perception, inflammation, mood regulation, and other neurological functions. However, the synthetic analogs, such as (D-Pro2,D-Trp7·9)-Substance P, offer unique advantages due to their modified structure.
The introduction of D-proline at position 2 and modified tryptophan residues at positions 7 and 9 in (D-Pro2,D-Trp7·9)-Substance P significantly alters its pharmacokinetic and pharmacodynamic properties. These changes enhance the compound's stability, reduce its susceptibility to enzymatic degradation, and improve its binding affinity to specific receptors. Such modifications make this analog particularly useful in preclinical studies aimed at understanding the mechanisms of Substance P receptor signaling.
Recent research has demonstrated that (D-Pro2,D-Trp7·9)-Substance P exhibits potent analgesic effects when administered locally or systemically. Studies have shown that this analog can modulate pain pathways more effectively than the natural peptide, making it a promising candidate for the development of new pain management therapies. Additionally, its improved stability allows for longer half-life in vivo, which could reduce the frequency of dosing required for therapeutic efficacy.
In addition to its analgesic properties, (D-Pro2,D-Trp7·9)-Substance P has shown potential in treating inflammatory conditions. Research indicates that this compound can inhibit the release of pro-inflammatory cytokines by interacting with immune cells via Substance P receptors. This mechanism has been explored in models of acute and chronic inflammation, suggesting that (D-Pro2,D-Trp7·9)-Substance P could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (D-Pro2,D-Trp7·9)-Substance P involves advanced peptide coupling techniques and careful selection of protecting groups to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) has been particularly effective in producing this analog with high fidelity. The modified sequence also enhances resistance to proteolytic enzymes, which are abundant in biological fluids. This increased stability is crucial for maintaining the compound's bioactivity during storage and administration.
From a clinical perspective, the development of synthetic analogs like (D-Pro2,D-Trp7·9)-Substance P represents a significant advancement in targeted therapy. By modifying specific amino acid residues, researchers can fine-tune the compound's interactions with biological targets without altering its core pharmacological activity. This approach has opened new avenues for treating neurological disorders where Substance P plays a key role.
The potential applications of (D-Pro2,D-Trp7·9)-Substance P extend beyond pain management and inflammation. Emerging evidence suggests that this compound may have neuroprotective effects, making it relevant for conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that Substance P receptor modulation can influence neurodegenerative processes by affecting neuronal survival pathways. Further research is needed to fully elucidate these mechanisms and explore therapeutic possibilities.
In conclusion, (D-Pro2,D-Trp7·9)-Substance P is a synthetic neuropeptide analog with significant potential in both research and clinical applications. Its structural modifications enhance stability and receptor binding affinity, making it a more effective tool for studying Substance P-mediated processes. The compound's demonstrated analgesic and anti-inflammatory properties highlight its therapeutic promise for various conditions affecting pain perception and immune function.
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